molecular formula C16H31NO2 B1251638 Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester

Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester

Cat. No.: B1251638
M. Wt: 269.42 g/mol
InChI Key: PWWKJRFUJIFGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

nAChR-IN-1: (2,2,6,6-Tetramethylpiperidin-4-yl heptanoate) is a tetramethylpiperidine heptanoate compound. It acts as a selective inhibitor of nicotinic acetylcholine receptors (nAChRs) that lack α5, α6, or β3 subunits . These receptors respond to the neurotransmitter acetylcholine and play essential roles in various physiological processes.

Preparation Methods

Synthetic Routes:: The synthetic route for nAChR-IN-1 involves the following steps:

    Heptanoic Acid Derivative Formation: Start with a heptanoic acid derivative.

    Tetramethylpiperidine Addition: Introduce a tetramethylpiperidine group to the heptanoic acid derivative.

    Esterification: Form the ester linkage between the tetramethylpiperidine and heptanoic acid moieties.

Reaction Conditions::

    Reagents: Heptanoic acid, tetramethylpiperidine, coupling agents (e.g., DCC, EDC), and solvents (e.g., DMF, DMSO).

    Conditions: Typically carried out under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures.

Industrial Production:: The industrial production of nAChR-IN-1 involves scaling up the synthetic process while ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions::

    Esterification: The key reaction forming the ester bond.

    Substitution: Introduction of the tetramethylpiperidine group.

    Reduction: Reduction of functional groups (if applicable).

Common Reagents and Conditions::

    Esterification: Use coupling agents (e.g., DCC, EDC) and mild acidic conditions.

    Substitution: Employ tetramethylpiperidine and appropriate solvents.

    Reduction: Utilize reducing agents (e.g., LiAlH4, NaBH4).

Major Products:: The major product is nAChR-IN-1 itself, characterized by its tetramethylpiperidine heptanoate structure.

Scientific Research Applications

nAChR-IN-1 finds applications in various fields:

    Chemistry: As a tool compound for studying nAChRs and related receptors.

    Biology: Investigating the role of nAChRs in neuronal signaling and neurotransmission.

    Medicine: Potential therapeutic applications in neurological disorders.

    Industry: Research and development of novel drugs targeting nAChRs.

Mechanism of Action

The compound’s mechanism of action involves binding to nAChRs, modulating their activity. Molecular targets include specific receptor subunits, leading to downstream effects on neuronal function and signaling pathways.

Comparison with Similar Compounds

While nAChR-IN-1 is unique due to its selectivity for certain receptor subunits, other related compounds include:

  • [Compound A]: [Brief description]
  • [Compound B]: [Brief description]
  • [Compound C]: [Brief description]

Remember that nAChR-IN-1’s distinct properties make it a valuable tool for scientific exploration and potential therapeutic development .

Properties

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate

InChI

InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3

InChI Key

PWWKJRFUJIFGGD-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C

Canonical SMILES

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C

Synonyms

2,2,6,6-tetramethylpiperidin-4-yl heptanoate
TMPH cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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